![molecular formula C14H8BrClN2O B6300386 5-Bromo-3-(4-chlorophenylimino)indolin-2-one CAS No. 57743-30-3](/img/structure/B6300386.png)
5-Bromo-3-(4-chlorophenylimino)indolin-2-one
Overview
Description
5-Bromo-3-(4-chlorophenylimino)indolin-2-one, also known as BCPI, is a heterocyclic compound that belongs to the class of indolinones. It is a synthetic compound that has been studied for its potential applications in scientific research. BCPI has been found to have a wide range of properties, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity.
Scientific Research Applications
Synthesis and Characterization
- Schiff base ligands derived from isatin, including 5-Bromo-3-(4-chlorophenylimino)indolin-2-one, have been synthesized and characterized. Their electrical conductivities were measured, with some showing high conductivity values (Manan, Kassim, & Abdul Manan, 2012).
Antimicrobial Properties
- Novel derivatives of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides, including this compound, were synthesized and exhibited promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).
Anticancer Activities
- C(3)-trifluoromethylated compounds derived from N-substituted isatins, including 5-bromo derivatives, showed potential anticancer activity and specific antibacterial activity against S. aureus (Bikshapathi et al., 2017).
Antibacterial Activities
- Compounds derived from isatin, including this compound, were synthesized and showed slight to moderate activity against various microorganisms like Bacillus subtilis and Staphylococcus aureus (Atta et al., 2011).
Anticancer Drug Potential
- A novel bromophenol derivative containing indolin-2-one moiety, including 5-bromo variants, was synthesized and exhibited excellent anticancer activities on human lung cancer cell lines (Guo et al., 2018).
Beta-lactamase Inhibitory Activity
- Docking and synthesis of 5-chloro-3-(4-fluorophenylimino) indolin-2-one derivatives, related to this compound, showed good beta-lactamase inhibitory activity, suggesting potential in antimicrobial resistance management (Gunjegaonkar, 2012).
Anti-Inflammatory and Analgesic Properties
- Synthesis of novel quinazolin-4(3H)-ones, structurally related to this compound, showed significant anti-inflammatory and analgesic activities in comparison to standard drugs (Eweas et al., 2012).
p53 Modulation for Anticancer Activity
- Derivatives of this compound showed potential for p53 modulation, a mechanism crucial in anticancer activity, demonstrating inhibition of tumor cell growth at nanomolar concentrations (Bertamino et al., 2013).
properties
IUPAC Name |
5-bromo-3-(4-chlorophenyl)imino-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-8-1-6-12-11(7-8)13(14(19)18-12)17-10-4-2-9(16)3-5-10/h1-7H,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYLCWOHDGSQIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2C3=C(C=CC(=C3)Br)NC2=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308017 | |
Record name | 5-bromo-3-(4-chloroanilino)indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40308017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57743-30-3 | |
Record name | NSC201434 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201434 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-bromo-3-(4-chloroanilino)indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40308017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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